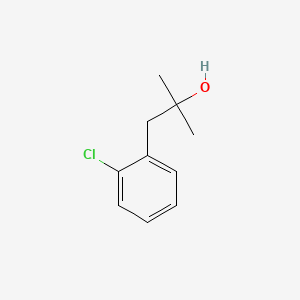

1-(2-Chlorophenyl)-2-methylpropan-2-ol

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCZPZMZROSBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064168 | |

| Record name | Benzeneethanol, 2-chloro-.alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6256-31-1 | |

| Record name | 2-Chloro-α,α-dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6256-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 2-chloro-alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006256311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorobenzyldimethylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 2-chloro-.alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, 2-chloro-.alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chloro-α,α-dimethylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chlorophenyl)-2-methylpropan-2-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5E3W6TJ82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Pathways of 1 2 Chlorophenyl 2 Methylpropan 2 Ol

Alcohol Functional Group Transformations

The tertiary nature of the alcohol group is a defining factor in its reactivity, particularly its resistance to oxidation and its propensity to undergo reactions involving carbocation intermediates.

Tertiary alcohols, such as 1-(2-Chlorophenyl)-2-methylpropan-2-ol, are resistant to oxidation under standard conditions. This is because they lack an alpha-hydrogen atom (a hydrogen atom on the carbon bearing the hydroxyl group), which is necessary for the typical oxidation mechanisms that convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. stackexchange.com

However, under forceful or drastic conditions, such as heating with strong acidic oxidizing agents (e.g., acidified potassium dichromate or potassium permanganate), reaction can be induced. stackexchange.comstackexchange.com The reaction does not proceed by direct oxidation of the alcohol. Instead, the harsh acidic conditions first promote the elimination of water (dehydration) to form an alkene intermediate. This alkene is then susceptible to oxidative cleavage at the carbon-carbon double bond. stackexchange.com For this compound, this pathway would be expected to yield 2-chlorobenzaldehyde (B119727) and acetone (B3395972) as the primary cleavage products. Further oxidation of acetone could potentially occur under these vigorous conditions.

Table 1: Oxidation of this compound

| Reagent/Condition | Intermediate Product | Final Products | Mechanism Pathway |

| Strong Oxidizing Agent (e.g., KMnO₄, K₂Cr₂O₇) + Heat/Acid | 1-(2-Chlorophenyl)-2-methylprop-1-ene | 2-Chlorobenzaldehyde, Acetone | Dehydration followed by Oxidative Cleavage |

The hydroxyl (-OH) group is a poor leaving group, making direct nucleophilic substitution difficult. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). The departure of a neutral water molecule is much more favorable. libretexts.org

Given the tertiary structure of this compound, these substitution reactions proceed through a unimolecular nucleophilic substitution (SN1) mechanism. libretexts.org The loss of water from the protonated alcohol generates a relatively stable tertiary carbocation, which is then attacked by a nucleophile (e.g., a halide ion).

Treatment with concentrated hydrohalic acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) will convert the alcohol to the corresponding tertiary alkyl halide. libretexts.orgsavemyexams.com Other halogenating agents that are effective for converting alcohols to alkyl halides include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. libretexts.org These reagents are often preferred as they avoid the strongly acidic conditions that might promote side reactions like elimination. libretexts.org

Table 2: Halogenation of this compound

| Reagent | Product | Mechanism |

| Concentrated HCl | 2-Chloro-2-(2-chlorophenyl)propane | SN1 |

| Concentrated HBr | 2-Bromo-2-(2-chlorophenyl)propane | SN1 |

| Thionyl Chloride (SOCl₂) | 2-Chloro-2-(2-chlorophenyl)propane | SNi (Internal Nucleophilic Substitution) |

| Phosphorus Tribromide (PBr₃) | 2-Bromo-2-(2-chlorophenyl)propane | SN2 on phosphorus, followed by SN1 |

The acid-catalyzed dehydration of this compound is a facile process that leads to the formation of an alkene (olefin). This reaction typically proceeds via a unimolecular elimination (E1) mechanism, which shares the same initial steps as the SN1 reaction. youtube.com

The process involves:

Protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid) to form a good leaving group (water). youtube.com

Loss of the water molecule to form a stable tertiary carbocation intermediate. youtube.com

A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond. youtube.com

For this compound, deprotonation can occur from either the methyl groups or the benzylic methylene (B1212753) group. Due to the formation of a more substituted and conjugated double bond, the thermodynamically favored product is 1-(2-Chlorophenyl)-2-methylprop-1-ene.

Aromatic Ring Reactivity of the Chlorophenyl Moiety

The reactivity of the aromatic ring is influenced by the two existing substituents: the chlorine atom and the 2-methylpropan-2-ol group.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The existing substituents on the ring determine the rate and regioselectivity of the reaction.

Chloro Group : The chlorine atom is deactivating due to its electron-withdrawing inductive effect, making the ring less reactive than benzene (B151609). However, it is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance when attack occurs at these positions. echemi.com

Alkyl Group : The 1-(2-methylpropan-2-ol) substituent is an alkyl group, which is weakly activating and also an ortho, para-director.

The directing effects of both groups reinforce each other. The chlorine is at position 2. The alkyl group is at position 1. The positions ortho and para to the alkyl group are 2, 6, and 4. The positions ortho and para to the chloro group are 1, 3, and 5. The most activated positions are 4, 5, and 6. However, significant steric hindrance from the bulky tertiary alkyl group at position 1 will likely disfavor substitution at the adjacent position 6. Therefore, electrophilic attack is most likely to occur at positions 4 and 5.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Chloro-5-nitrophenyl)-2-methylpropan-2-ol and 1-(2-Chloro-4-nitrophenyl)-2-methylpropan-2-ol |

| Halogenation | Br₂, FeBr₃ | 1-(4-Bromo-2-chlorophenyl)-2-methylpropan-2-ol |

| Sulfonation | Fuming H₂SO₄ | 3-Chloro-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Chloro-5-acetylphenyl)-2-methylpropan-2-ol |

Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring, is generally challenging for aryl halides like chlorobenzene (B131634). libretexts.org The reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.commasterorganicchemistry.comlibretexts.org

The aromatic ring of this compound lacks such strong activating groups. The alkyl substituent is electron-donating, which further deactivates the ring towards nucleophilic attack. Consequently, SNAr reactions will not occur under standard conditions. For substitution to happen, extremely harsh conditions would be necessary, such as high temperatures and pressures with a very strong nucleophile/base like sodium amide (NaNH₂) or sodium hydroxide. chemistrysteps.com Under these conditions, the reaction is unlikely to proceed via the addition-elimination (SNAr) mechanism but rather through an elimination-addition pathway involving a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com

Cross-Coupling Reactions at the Aromatic Ring

The chlorine atom attached to the phenyl ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve an oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the final product and regenerate the catalyst. youtube.comlibretexts.org

Key examples of cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a base to form a new C-C bond. libretexts.orgorganic-chemistry.org Coupling with phenylboronic acid, for instance, would replace the chlorine atom to yield 1-(biphenyl-2-yl)-2-methylpropan-2-ol.

Buchwald-Hartwig Amination: A powerful method for C-N bond formation, this reaction couples the aryl chloride with a primary or secondary amine. wikipedia.orgacsgcipr.org The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high efficiency, especially with less reactive aryl chlorides. youtube.com

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst, to form an aryl-alkyne C-C bond.

The steric hindrance from the ortho-CH₂C(CH₃)₂OH group can influence reaction kinetics, potentially requiring more robust catalyst systems (e.g., those with highly active ligands like XPhos or SPhos) or more forcing reaction conditions compared to its para-substituted isomer.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Illustrative Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, PPh₃, Base (e.g., Na₂CO₃) | Aryl-Aryl/Vinyl | 1-(R-phenyl)-2-methylpropan-2-ol |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Aryl-Nitrogen | 1-(2-(R₂N)phenyl)-2-methylpropan-2-ol |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkyne | 1-(2-(R-C≡C)phenyl)-2-methylpropan-2-ol |

Rearrangement Reactions

The tertiary benzylic alcohol structure of this compound makes it susceptible to rearrangement reactions, particularly under acidic conditions. The driving force for these transformations is the formation of a relatively stable tertiary benzylic carbocation intermediate.

The typical pathway begins with the protonation of the hydroxyl group by an acid, forming a good leaving group (water). Departure of water generates the carbocation 1-(2-chlorophenyl)-2-methylpropan-2-ylium. This intermediate can then undergo several transformations:

Dehydration/Elimination: A proton can be eliminated from the adjacent benzylic carbon, leading to the formation of an alkene, 1-(2-chlorophenyl)-2-methylprop-1-ene . This is often a major pathway, especially at elevated temperatures.

Pinacol-type Rearrangement: A 1,2-hydride shift from the benzylic position to the adjacent carbocation center would result in a rearranged, and potentially more stable, carbocation. However, a more plausible rearrangement involves a 1,2-methyl shift. This would lead to the formation of a different carbocation, which upon reaction with water and subsequent deprotonation, would yield the isomeric ketone, 2-(2-chlorophenyl)-2-methylpropanal .

The specific outcome often depends on the strength of the acid used and the reaction conditions. Lewis acids can also catalyze such rearrangements. nih.govnih.govresearchgate.net

| Reaction Type | Conditions | Key Intermediate | Major Product |

|---|---|---|---|

| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | Tertiary Benzylic Carbocation | 1-(2-Chlorophenyl)-2-methylprop-1-ene |

| Pinacol-type Rearrangement | Lewis Acid or Brønsted Acid | Tertiary Benzylic Carbocation | 2-(2-Chlorophenyl)-2-methylpropanal |

Radical Reaction Pathways

This compound can also engage in reactions proceeding through radical intermediates. These pathways can be initiated at either the C-Cl bond on the aromatic ring or at the alcohol moiety.

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved homolytically, typically using radical initiators (e.g., AIBN) in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH) or through photolysis. nih.govorganic-chemistry.org This process generates a 2-(2-hydroxy-2-methylpropyl)phenyl radical. Subsequent hydrogen atom abstraction from the donor source yields the dehalogenated product, 1-phenyl-2-methylpropan-2-ol .

Dehydroxylative Functionalization: The tertiary benzylic alcohol can be converted into a tertiary benzylic radical. researchgate.net This can be achieved using reagents like Ti(III) complexes that mediate the homolysis of the C-O bond. thieme-connect.com The resulting radical is stabilized by resonance with the adjacent phenyl ring and can participate in various C-C bond-forming reactions, such as Giese additions to electron-deficient alkenes. khanacademy.org

Hydrogen Abstraction and Fragmentation: In the presence of a potent radical initiator (e.g., di-tert-butyl peroxide), hydrogen abstraction from the hydroxyl group can occur, forming an alkoxyl radical. This radical can undergo β-scission. Cleavage of the C1-C2 bond is particularly favorable as it would generate two stable species: a 2-chlorobenzyl radical and acetone.

| Initiation Method | Reactive Site | Primary Radical Intermediate | Potential Product(s) |

|---|---|---|---|

| Radical Initiator (e.g., AIBN) + H-donor | Aromatic C-Cl Bond | Aryl Radical | 1-Phenyl-2-methylpropan-2-ol |

| Ti(III) Reagents | Benzylic C-O Bond | Tertiary Benzylic Radical | Coupling Products (e.g., Giese adducts) |

| Peroxide Initiator, Heat | O-H Bond | Alkoxyl Radical | 2-Chlorobenzyl radical + Acetone (Fragmentation) |

Mechanistic Investigations of Reactions Involving 1 2 Chlorophenyl 2 Methylpropan 2 Ol

Reaction Kinetics and Rate Law Determinations

The kinetics of reactions involving tertiary alcohols like 1-(2-Chlorophenyl)-2-methylpropan-2-ol, such as acid-catalyzed dehydration or nucleophilic substitution, are typically studied to determine the rate of the reaction and its dependence on the concentration of reactants. For reactions proceeding through a unimolecular rate-determining step, such as SN1 (Substitution Nucleophilic Unimolecular) or E1 (Elimination Unimolecular), the rate law is generally found to be first-order with respect to the substrate.

In a typical SN1 reaction, the rate-determining step is the slow formation of a carbocation intermediate. ncert.nic.in Consequently, the rate of the reaction is dependent only on the concentration of the alkyl halide (or, in this case, the protonated alcohol). ncert.nic.in For this compound, the reaction would first involve protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a tertiary carbocation. The rate law for such a process would be:

Rate = k [this compound]

This first-order dependence signifies that the nucleophile's concentration does not influence the reaction rate, as it participates in a subsequent, faster step. Experimental determination of these kinetics often involves monitoring the disappearance of the reactant or the appearance of a product over time using spectroscopic methods.

| Reaction Type | Expected Rate Law | Order w.r.t. Substrate | Order w.r.t. Nucleophile/Base |

|---|---|---|---|

| SN1/E1 | Rate = k[Substrate] | First | Zero |

Elucidation of Reaction Intermediates

The structural features of this compound strongly suggest that its reactions, particularly under acidic conditions, proceed through a carbocation intermediate. The hydroxyl group, being a poor leaving group, is first protonated by an acid. The subsequent loss of a water molecule is facilitated by the formation of a relatively stable tertiary carbocation.

The key intermediate formed is the 1-(2-chlorophenyl)-2-methylpropan-2-yl cation . This intermediate is stabilized by two main factors:

Hyperconjugation: The positive charge on the tertiary carbon is delocalized by the adjacent methyl groups.

Inductive Effect: The alkyl groups donate electron density to the positively charged carbon.

The stability of this tertiary carbocation is the primary reason that reactions involving this substrate favor mechanisms like SN1 and E1 over concerted SN2 pathways, which are hindered by steric bulk around the reaction center. learncbse.invedantu.com The carbocation is a transient species and cannot be isolated, but its existence is inferred from kinetic data and the nature of the products formed. ncert.nic.in

Transition State Analysis and Energy Profiles

Reactions that proceed through a carbocation intermediate, such as the SN1 reaction of a tertiary alcohol, are multi-step processes with distinct transition states and intermediates. The energy profile for such a reaction illustrates the energy changes as the reaction progresses.

First Step (Carbocation Formation): The process begins with the protonated alcohol. The first transition state is the point of maximum energy as the C-OH2+ bond breaks to form the carbocation and a water molecule. coventry.ac.uk This is the highest energy barrier in the profile and thus represents the rate-determining step. coventry.ac.uk

Intermediate: The carbocation exists in an energy well between the two transition states. coventry.ac.uk It is a reactive intermediate, meaning it is more stable than the transition states but less stable than the reactants or products. coventry.ac.uk

Second Step (Nucleophilic Attack): The carbocation is then attacked by a nucleophile (e.g., water, or the conjugate base of the acid). This step has its own, lower-energy transition state, leading to the final product. coventry.ac.uk

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of reactions involving this compound, especially those that proceed via ionic intermediates. For SN1 and E1 reactions, which depend on the formation of a carbocation, the polarity of the solvent is a critical factor. libretexts.org

Polar Protic Solvents: Solvents like water, ethanol, and methanol (B129727) are known as polar protic solvents. khanacademy.org They have strong dielectric constants and can form hydrogen bonds. These solvents are particularly effective at stabilizing the charged species in an SN1 reaction. They solvate the leaving group (water) and the carbocation intermediate, lowering the energy of the transition state and increasing the reaction rate. libretexts.org The rate of solvolysis for similar tertiary substrates, like 2-chloro-2-methylpropane, shows a clear correlation with solvent polarity. coventry.ac.uk

Polar Aprotic Solvents: Solvents such as acetone (B3395972) or DMSO are polar but cannot donate hydrogen bonds. While they can solvate cations, they are less effective at solvating the leaving group compared to protic solvents.

Nonpolar Solvents: In nonpolar solvents, the formation of charged intermediates is highly unfavorable, and thus SN1/E1 reaction rates are significantly lower.

| Solvent Type | Example | Effect on Carbocation Intermediate | Expected SN1/E1 Rate |

|---|---|---|---|

| Polar Protic | Water, Ethanol | Strong stabilization via H-bonding | Fastest |

| Polar Aprotic | Acetone, DMSO | Moderate stabilization | Intermediate |

| Nonpolar | Hexane, Benzene (B151609) | Poor stabilization | Slowest |

Catalysis Mechanisms (e.g., Lewis Acid Catalysis, Organometallic Catalysis)

For reactions involving alcohols, acid catalysis is the most common and relevant mechanism. In the case of this compound, a Brønsted acid (like H2SO4 or HCl) or a Lewis acid is typically required to initiate reactions like dehydration or substitution.

Brønsted Acid Catalysis: The mechanism involves the protonation of the hydroxyl group by an acid (H-A). This converts the -OH group, a very poor leaving group, into a much better leaving group, -OH2+ (water).

Protonation: The lone pair of electrons on the oxygen atom of the alcohol attacks the proton from the acid in a rapid equilibrium step.

Carbocation Formation: The protonated alcohol then dissociates in the slow, rate-determining step to form the tertiary carbocation and a water molecule.

Product Formation: The carbocation can then either be attacked by a nucleophile (the conjugate base A-, or a solvent molecule) to form a substitution product or lose a proton from an adjacent carbon to form an elimination product (an alkene).

This catalytic cycle is fundamental to the reactivity of tertiary alcohols. learncbse.in

Stereochemical Outcomes and Control in Reactions

Stereochemistry becomes relevant when a reaction creates or modifies a chiral center. The starting material, this compound, is achiral as the carbon bearing the hydroxyl group is attached to two identical methyl groups. However, if it were to react in a way that produced a new chiral center, the mechanism would dictate the stereochemical outcome.

Since reactions of this compound proceed through a tertiary carbocation intermediate, which is sp2-hybridized and has a planar geometry, the stereochemical outcome is predictable. masterorganicchemistry.com A nucleophile can attack this planar intermediate from either face with nearly equal probability. masterorganicchemistry.com If the product of this attack were chiral, a racemic mixture (a 50:50 mixture of both enantiomers) would be expected. masterorganicchemistry.com This lack of stereoselectivity is a hallmark of the SN1 mechanism. masterorganicchemistry.com

Therefore, any reaction of this compound that proceeds via an SN1 pathway to generate a chiral product would result in racemization, meaning there is no control over the stereochemical outcome.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H NMR and ¹³C NMR data, including chemical shifts, coupling constants, and signal multiplicities for 1-(2-Chlorophenyl)-2-methylpropan-2-ol, have not been found in the surveyed literature. Furthermore, no studies employing advanced two-dimensional NMR techniques for the structural elucidation of this compound were identified.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No specific data available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No specific data available.

Advanced Two-Dimensional NMR Techniques

No specific data available.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

The accurate mass determination of this compound through HRMS has not been reported in the available literature.

Fragmentation Pattern Analysis for Structural Elucidation

A detailed analysis of the mass spectrometry fragmentation pattern for this compound is not documented in the searched scientific papers and databases.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. When subjected to infrared radiation, the bonds within this compound absorb energy at specific frequencies, corresponding to their characteristic vibrations (stretching, bending, etc.). The resulting spectrum provides a unique molecular fingerprint.

The analysis of this compound's IR spectrum is based on the vibrational modes of its distinct structural components: the hydroxyl (-OH) group, the alkyl portions (gem-dimethyl and methylene), and the ortho-substituted chlorobenzene (B131634) ring.

Key Vibrational Modes and Expected Absorption Bands:

-OH Group: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the tertiary alcohol. The broadening is a result of intermolecular hydrogen bonding.

C-H Stretching:

Aromatic C-H stretching vibrations from the chlorophenyl ring are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H stretching from the methyl (CH₃) and methylene (B1212753) (CH₂) groups will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

C=C Aromatic Stretching: The benzene (B151609) ring exhibits characteristic C=C stretching vibrations, which are expected to produce sharp peaks in the 1600-1450 cm⁻¹ region.

Alkyl Bending:

The gem-dimethyl groups should show a characteristic doublet around 1380 cm⁻¹ and 1365 cm⁻¹.

CH₂ bending (scissoring) vibrations are expected around 1465 cm⁻¹.

C-O Stretching: The stretching vibration of the tertiary C-O bond is predicted to show a strong absorption in the 1200-1100 cm⁻¹ range.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretch on the aromatic ring is expected in the fingerprint region, typically around 1050-1030 cm⁻¹ for ortho-substitution.

Aromatic Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to strong bands in the 800-700 cm⁻¹ region. For an ortho-disubstituted ring, a strong absorption is expected around 750 cm⁻¹.

The following table summarizes the predicted key IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Tertiary Alcohol (-OH) | 3600 - 3200 | Strong, Broad |

| C-H Stretching (Aromatic) | 2-Chlorophenyl Ring | 3100 - 3000 | Medium |

| C-H Stretching (Aliphatic) | -CH₃ and -CH₂ groups | 2980 - 2850 | Strong |

| C=C Stretching (Aromatic) | Benzene Ring | 1600 - 1450 | Medium to Weak |

| C-H Bending (Aliphatic) | Gem-dimethyl group | ~1380 & ~1365 | Medium |

| C-O Stretching | Tertiary Alcohol (C-OH) | 1200 - 1100 | Strong |

| C-Cl Stretching | Aryl Halide (C-Cl) | 1050 - 1030 | Strong |

| C-H Out-of-Plane Bending | Ortho-disubstituted Ring | ~750 | Strong |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal XRD analysis would provide invaluable data on its solid-state conformation, intermolecular interactions, and crystal packing.

While specific experimental data for this compound is not publicly available, an XRD study would determine the following key parameters:

Crystal System and Space Group: It would identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell.

Unit Cell Dimensions: The precise lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be established.

Atomic Coordinates: The exact (x, y, z) coordinates of each non-hydrogen atom in the molecule would be determined, allowing for the calculation of precise bond lengths, bond angles, and torsion angles.

Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state, including the rotational orientation of the 2-chlorophenyl group relative to the propanol (B110389) backbone.

Intermolecular Interactions: Crucially, XRD identifies non-covalent interactions that stabilize the crystal lattice. For this molecule, hydrogen bonds involving the hydroxyl group are expected to be a dominant feature, likely forming chains or dimeric structures. Pi-stacking interactions between the chlorophenyl rings might also be observed.

Without experimental data, a hypothetical data table of the kind of information XRD provides is presented below.

| Parameter | Information Provided |

| Molecular Formula | C₁₀H₁₃ClO |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Parameters | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances for C-C, C-O, C-H, C-Cl bonds (Å) |

| Bond Angles | Precise angles for C-C-C, C-O-H, etc. (°) |

| Torsion Angles | Dihedral angles defining molecular conformation (°) |

| Intermolecular Forces | Details of hydrogen bonding (O-H···O distances/angles) and other weak interactions |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 2-chlorophenyl ring. The absorption of UV light excites electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO).

The benzene ring exhibits two primary types of absorption bands: the intense E-bands (π → π* transitions) at shorter wavelengths and the less intense, often structured B-bands (benzenoid bands) at longer wavelengths. Substitution on the ring can cause shifts in the wavelength of maximum absorption (λ_max) and changes in molar absorptivity (ε).

For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the chlorobenzene moiety.

π → π Transitions:* The presence of the chlorine atom (an auxochrome) and the alkyl group on the benzene ring is expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene.

Expected Absorption Maxima: Based on data for similar compounds like 2-chlorophenol, absorption maxima (λ_max) can be predicted. researchgate.net One band, analogous to the B-band, is expected around 270-280 nm. A more intense E-band would likely appear at a shorter wavelength, typically around 210-220 nm. The solvent used can slightly influence the position of these peaks.

| Electronic Transition | Chromophore | Predicted λ_max Range (nm) |

| E-band (π → π*) | 2-Chlorophenyl Ring | 210 - 220 |

| B-band (Benzenoid) | 2-Chlorophenyl Ring | 270 - 280 |

Complementary Spectroscopic Techniques

While IR, XRD, and UV-Vis provide core structural and electronic data, other techniques offer further specialized insights.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. However, it operates on different selection rules. Vibrations that cause a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations that are weak in the IR spectrum. Key expected signals would include the symmetric "ring breathing" mode of the benzene ring (around 1000 cm⁻¹) and C-C backbone stretches. The O-H stretch is typically weak in Raman spectra.

Electron Energy-Loss Spectroscopy (EELS): EELS is a highly specialized technique often used in conjunction with transmission electron microscopy (TEM). It analyzes the energy loss of electrons as they pass through a sample, providing information about elemental composition, chemical bonding, and electronic properties at a very high spatial resolution. While not a standard method for characterizing a small organic molecule, EELS could theoretically be used to map the elemental distribution (Carbon, Oxygen, Chlorine) within a sample or to study its electronic structure through analysis of the low-loss region of the spectrum.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation for a given arrangement of atoms, providing deep insights into molecular properties.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and, consequently, the preferred three-dimensional arrangement (conformation) of a molecule. For 1-(2-Chlorophenyl)-2-methylpropan-2-ol, the primary source of conformational flexibility is the rotation around the single bond connecting the chlorophenyl ring and the propanol (B110389) side chain.

DFT calculations can map the potential energy surface by systematically rotating this bond (defined by a dihedral angle). This process identifies energy minima, which correspond to stable conformers. For ortho-substituted phenols and related structures, intramolecular interactions, such as weak hydrogen bonds between the hydroxyl group and the substituent or the π-system of the ring, can significantly influence conformational preference. nih.govresearchgate.netucc.edu.gh The steric hindrance from the bulky tert-butyl alcohol group and the ortho-chlorine atom are key determinants of the most stable geometric structure.

Table 1: Representative DFT Data for Conformational Analysis This table presents illustrative data typical for such calculations, as specific studies on this compound were not publicly available.

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Gauche | ~60° | 0.00 | Most stable conformer, potentially stabilized by weak intramolecular interactions. |

| Anti | ~180° | 2.5 | Less stable due to steric repulsion between the chlorine atom and the side chain. |

| Eclipsed (Transition State) | 0° | 5.8 | Highest energy state, representing the barrier to rotation. |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. cureffi.orgyoutube.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eumalayajournal.orgresearchgate.netlibretexts.orglibretexts.org

The HOMO represents the orbital from which an electron is most easily donated, indicating regions of nucleophilicity.

The LUMO represents the orbital to which an electron is most easily accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO may be distributed over the ring and the C-Cl antibonding orbital.

Table 2: Illustrative Frontier Molecular Orbital Energies Values are representative for similar aromatic compounds.

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.8 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -0.9 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.9 | Indicates chemical stability and reactivity. malayajournal.org |

Molecular Dynamics Simulations for Conformational Flexibility

For this compound, MD simulations could reveal how the molecule explores different conformational states in solution, the timescale of these changes, and how interactions with solvent molecules influence its preferred shape. dntb.gov.ua This is particularly useful for understanding how the molecule behaves in a realistic chemical or biological environment.

Prediction of Reactivity and Selectivity using Computational Models

Computational models can predict the reactivity and selectivity of a molecule in chemical reactions. rsc.orgrsc.orgchemrxiv.orgresearchgate.net This is often achieved by analyzing the electronic properties derived from DFT calculations.

One powerful tool is the Molecular Electrostatic Potential (MEP) map . The MEP illustrates the charge distribution across the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. researchgate.netlibretexts.orgresearchgate.netnumberanalytics.comwalisongo.ac.id

Negative regions (e.g., around the oxygen of the hydroxyl group and the chlorine atom) are susceptible to electrophilic attack.

Positive regions (e.g., around the hydroxyl hydrogen) are susceptible to nucleophilic attack.

Furthermore, global reactivity descriptors, derived from FMO energies, can quantify reactivity:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. This measures the molecule's ability to attract electrons.

These models are invaluable for predicting how this compound will interact with other reagents and for understanding the regioselectivity of reactions, such as electrophilic aromatic substitution on the phenyl ring. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The tertiary alcohol group in this compound is capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). nih.gov Computational methods are used to analyze the strength, geometry, and nature of these interactions. physchemres.orgnih.govumich.edu

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital interactions associated with bonding. researchgate.netuba.arnih.gov For a hydrogen bond, NBO analysis can quantify the stabilization energy resulting from the donation of electron density from a lone pair orbital of the acceptor atom into the antibonding σ* orbital of the donor's O-H bond. This provides a clear measure of the hydrogen bond's strength. DFT calculations can model dimers or larger clusters of the molecule to study self-association or its interaction with solvent molecules like water. hw.ac.ukacs.org

Theoretical Basis for Structure-Reactivity Relationships

The theoretical studies described above provide a comprehensive basis for understanding the structure-reactivity relationships of this compound. nih.govnih.govacs.orgnumberanalytics.comresearchgate.net Key relationships include:

Electronic Effects: The electron-withdrawing inductive effect of the ortho-chlorine substituent deactivates the aromatic ring towards electrophilic substitution. However, its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions relative to the chlorine (though the para position is sterically hindered by the side chain). ucc.edu.gh

Steric Effects: The bulky -C(CH₃)₂OH group provides significant steric hindrance, which can influence the preferred conformation and block certain reactive sites on the aromatic ring.

Conformational Effects: The lowest-energy conformation determines the spatial orientation of the reactive functional groups (the -OH group and the activated aromatic ring), which in turn dictates their accessibility to reagents and their ability to participate in intermolecular interactions.

By integrating these computational insights, a detailed and predictive model of the chemical behavior of this compound can be constructed.

Derivatives, Analogues, and Advanced Synthetic Applications

Structural Modifications and Design Principles of Related Compounds

The design of analogues based on the 1-(2-Chlorophenyl)-2-methylpropan-2-ol structure focuses on systematically altering its core components to fine-tune its physicochemical properties, such as steric bulk, electronic character, and reactivity. These modifications are crucial for developing new chemical entities with specific functions.

Halogen-Substituted Analogues at Different Phenyl Positions

The position of the chlorine atom on the phenyl ring significantly influences the molecule's properties. While the parent compound has chlorine at the ortho (position 2), its positional isomers, the meta (position 3) and para (position 4) analogues, exhibit different characteristics due to variations in steric hindrance and electronic effects.

The para-substituted isomer, 1-(4-Chlorophenyl)-2-methylpropan-2-ol, is a well-documented compound. nih.gov The chlorine atom in the para position primarily exerts an electronic withdrawing effect through induction, which can influence the reactivity of the aromatic ring. In contrast, for the ortho-isomer, the chlorine atom is adjacent to the alkyl substituent, leading to potential steric interactions that can restrict the conformation of the side chain and influence how the molecule packs in a crystal lattice. masterorganicchemistry.commasterorganicchemistry.com These steric effects can be more pronounced than in the meta or para isomers. masterorganicchemistry.com

The introduction of different halogens (e.g., fluorine, bromine, iodine) at various positions further modulates the molecule's properties. Increasing the size of the halogen atom can alter crystal packing arrangements and introduce the potential for halogen bonding, a type of non-covalent interaction that can be exploited in crystal engineering and molecular recognition. beilstein-journals.org The specific placement of the halogen is a key design principle, directing how the molecule interacts with its environment and determining its suitability for further synthetic transformations, such as cross-coupling reactions where the C-X bond is cleaved.

| Analogue | Key Structural Feature | Anticipated Influence on Properties |

|---|---|---|

| This compound | Ortho-substitution | Increased steric hindrance near the side chain, potential for intramolecular interactions. |

| 1-(3-Chlorophenyl)-2-methylpropan-2-ol | Meta-substitution | Primarily inductive electronic effects, intermediate steric profile. masterorganicchemistry.com |

| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | Para-substitution | Minimal steric hindrance from the halogen, strong electronic influence on the ring. nih.govmasterorganicchemistry.com |

Modifications of the Alkyl Chain and Quaternary Carbon Center

The alkyl portion of this compound, particularly the quaternary carbon center, is a prime target for modification to alter the molecule's size, shape, and lipophilicity. The two methyl groups can be replaced with larger alkyl chains (e.g., ethyl, propyl) through synthetic routes that involve the addition of different Grignard reagents to a precursor ketone. Such modifications create a more sterically hindered environment around the tertiary alcohol.

The tertiary alcohol functionality itself is a versatile handle for chemical transformation. It can undergo dehydration to form an alkene or be converted into ethers or esters. Furthermore, the entire tertiary alcohol motif can be replaced. For instance, nickel-catalyzed cross-coupling reactions have been developed to transform tertiary benzylic alcohol derivatives into products with diaryl and triaryl quaternary stereocenters, demonstrating a powerful method for building molecular complexity at this position. acs.org Activation of tertiary benzylic alcohols with reagents like thionyl chloride (SOCl₂) can facilitate substitution reactions, allowing the installation of different functional groups. organic-chemistry.org

Direct halogenation of tertiary benzylic alcohols using N-halosuccinimides can also lead to vicinal halohydrins, further diversifying the range of accessible derivatives. mdpi.com These modifications highlight the strategic importance of the quaternary carbon and its associated alcohol group as a nexus for synthetic diversification.

| Modification Type | Example Structure | Synthetic Approach | Resulting Change |

|---|---|---|---|

| Alkyl Group Substitution | 1-(2-Chlorophenyl)-2-ethyl-2-methylbutan-2-ol | Addition of ethylmagnesium bromide to a precursor ketone. | Increased steric bulk and lipophilicity. |

| Alcohol Conversion | 1-Chloro-2-(1-methoxy-1-methylethyl)benzene | Williamson ether synthesis from the alcohol. | Removal of hydroxyl group, altered polarity. |

| Benzylic Substitution | 1-Chloro-2-(1,1-dimethyl-2-propen-1-yl)benzene | Dehydration of the tertiary alcohol. mdpi.com | Introduction of a reactive alkene moiety. |

Incorporation into Complex Heterocyclic Systems (e.g., Pyrazole (B372694), Pyrrolone Scaffolds)

The structural motifs present in this compound are valuable for constructing complex heterocyclic systems, which form the core of many biologically active compounds.

Pyrazole Scaffolds: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. wikipedia.org Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). wikipedia.orgnih.gov The (2-chlorophenyl) moiety has been successfully incorporated into pyrazole-containing molecules. For example, the compound 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole is a known selective inhibitor of potassium channels. iucr.org While not directly synthesized from this compound, its structure demonstrates the compatibility of the 2-chlorophenyl group within a pyrazole framework. Synthetic strategies could be envisioned where a diketone precursor bearing the 2-chlorophenyl group is cyclized with a hydrazine derivative to generate novel pyrazoles.

Pyrrolone and Pyrrole (B145914) Scaffolds: Pyrrolones (or pyrrolinones) and pyrroles are five-membered nitrogen-containing heterocycles that are prevalent in natural products and pharmaceuticals. researchgate.netnumberanalytics.com Synthetic routes to these systems often utilize precursors that can undergo intramolecular cyclization. For instance, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized via the base-catalyzed intramolecular cyclization of an aminoacetylenic ketone. researchgate.netmdpi.com This demonstrates a viable pathway for incorporating a chlorophenyl group onto the nitrogen of a pyrrolone ring. Similar strategies could be adapted for the 2-chlorophenyl analogue. Palladium-catalyzed cross-coupling reactions are also used to construct arylpyrroles, providing another route to link a chlorophenyl group to a pre-formed pyrrole ring. acs.orgresearchgate.net

Chemical Scaffold Applications in Complex Molecule Synthesis

A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. The this compound framework, with its distinct and modifiable regions, is well-suited for this role.

Building Blocks for Polyfunctional Organic Compounds

The title compound is a valuable building block because its functional groups can be manipulated selectively.

The Aryl Halide: The 2-chlorophenyl group serves as a handle for modern cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These powerful methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide array of other molecular fragments. This is a cornerstone of modern medicinal chemistry for building complex molecular architectures. nih.gov

The Tertiary Alcohol: The hydroxyl group can be oxidized to a ketone if there is a hydrogen on the benzylic carbon, but in this case, the benzylic carbon is quaternary. masterorganicchemistry.com However, the alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions. organic-chemistry.org It also allows for the formation of ethers and esters, introducing different functionalities and linkers.

Role in the Elaboration of Chemical Probes

Chemical probes are small molecules designed to interact with a specific biological target (like a protein) to study its function in a cellular or in vivo environment. nih.gov They are essential tools in chemical biology and drug discovery. A typical probe consists of a core scaffold that provides the basic structure, a group that confers binding affinity and selectivity for the target, and often a reporter tag (e.g., a fluorophore or biotin) for detection and visualization. rsc.org

The this compound structure is an attractive starting scaffold for developing chemical probes. mdpi.comresearchgate.net

Scaffold and Linker Attachment: The tertiary alcohol provides a convenient attachment point for a linker, which can then be connected to a reporter group. This allows for the synthesis of fluorescently-labeled analogues for use in cellular imaging experiments. researchgate.net

Modification for Target Affinity: The 2-chlorophenyl ring can be systematically modified using the cross-coupling reactions mentioned previously (7.2.1). This allows for the "decoration" of the scaffold with various functional groups to optimize binding interactions with a specific biological target. This iterative process of synthesis and biological testing is central to the development of potent and selective probes. nih.gov

By leveraging the distinct reactivity of its functional groups, the this compound scaffold can be elaborated into sophisticated molecular tools for exploring complex biological systems.

Development of Chiral Derivatives for Enantioselective Processes

A comprehensive review of scientific literature and chemical databases reveals a notable absence of studies detailing the development of chiral derivatives from this compound for use in enantioselective processes. Extensive searches did not yield any specific examples of this compound being utilized as a precursor for chiral auxiliaries, ligands, or catalysts in asymmetric synthesis.

Enantioselective synthesis is a critical field in modern chemistry, focusing on the preferential formation of one enantiomer of a chiral product over the other. This is often achieved through the use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, or through chiral catalysts, which create a chiral environment for a reaction to occur.

Typically, molecules selected for development into chiral derivatives possess specific structural features that facilitate effective stereochemical control. These often include:

Rigid conformational structures: To provide a well-defined and predictable steric environment.

Proximity of the chiral center to the reaction site: To maximize stereochemical influence.

Functional groups for attachment: To allow for the easy introduction and subsequent removal of the chiral moiety.

While this compound possesses a tertiary alcohol and a substituted phenyl ring, the current body of scientific literature does not indicate that it has been explored or found suitable for derivatization into a chiral directing group for enantioselective transformations. Researchers in the field have historically focused on other structural motifs, such as those found in naturally occurring chiral molecules (e.g., amino acids, terpenes, alkaloids) or synthetically accessible C2-symmetric backbones.

Consequently, there are no research findings, detailed synthetic pathways, or data on the performance of such derivatives (e.g., in terms of enantiomeric excess or diastereomeric ratios) to report. The development and application of chiral derivatives from this compound for enantioselective processes remains an unexplored area of chemical research.

Interactive Data Table of Research Findings

| Chiral Derivative | Enantioselective Process | Substrate | Enantiomeric Excess (ee %) | Yield (%) | Reference |

|---|---|---|---|---|---|

| No data available in the scientific literature. |

Environmental Behavior and Degradation Pathways of Chlorinated Alcohols

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation, which occurs without the involvement of living organisms, plays a significant role in the natural attenuation of chlorinated alcohols in the environment. nih.govehs-support.com These processes include photodegradation, hydrolysis, and oxidation.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. In aquatic and atmospheric environments, chlorinated alcohols can undergo direct photolysis by absorbing solar radiation or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals. The process often involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is typically the most labile bond in the molecule. scispace.com This can lead to the formation of a variety of photoproducts. For 1-(2-Chlorophenyl)-2-methylpropan-2-ol, photodegradation is expected to proceed through pathways such as dechlorination, where the chlorine atom is replaced by a hydroxyl group, or ring-opening of the phenyl group under more energetic UV radiation. researchgate.net The kinetics of photodegradation are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers (e.g., humic acids in natural waters), and the quantum yield of the compound. scispace.com

Illustrative Photodegradation Data for a Representative Chlorinated Aromatic Compound

| Parameter | Value | Conditions |

|---|---|---|

| Quantum Yield (Φ) | 0.07 | Aqueous solution |

| Half-life (t½) | 58.2 hours | Simulated sunlight |

| Primary Photoproducts | Dechlorinated alcohol, hydroxylated derivatives | Inert atmosphere |

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For halogenated alkanes, hydrolysis can be a significant degradation pathway, particularly for tertiary halogenoalkanes like 2-chloro-2-methylpropane, which can undergo solvolysis. physicsandmathstutor.comresearchgate.net In the case of this compound, the presence of the hydroxyl group makes it a tertiary alcohol, and as such, it is the product of the hydrolysis of its corresponding chloroalkane. physicsandmathstutor.comsavemyexams.com Therefore, further hydrolytic transformation of the alcohol itself is generally not a primary degradation pathway under typical environmental pH conditions (pH 5-9). The C-C and C-O bonds are relatively stable to hydrolysis in the absence of specific catalysts.

Oxidative degradation in the environment is primarily driven by reactions with highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are often referred to as "nature's detergent." mdpi.com In aquatic systems, •OH can be generated through various photochemical processes. The reaction of •OH with aromatic compounds like the chlorophenyl group in this compound typically proceeds via addition to the aromatic ring, leading to the formation of hydroxylated intermediates. ijaem.net These intermediates can undergo further oxidation, potentially leading to ring cleavage and mineralization to carbon dioxide and water. Advanced Oxidation Processes (AOPs) used in water treatment, such as the Fenton reaction (Fe²⁺/H₂O₂), mimic and enhance these natural oxidative processes to degrade persistent organic pollutants. nih.govmdpi.comarxiv.org

Adsorption and Mobility Characteristics in Soil and Sediment Systems

The transport and fate of this compound in the subsurface are heavily influenced by its adsorption to soil and sediment particles. Adsorption is the process by which a chemical adheres to the surface of a solid. epa.gov The key factors governing the adsorption of organic compounds in soil are the soil's organic matter content, clay mineralogy, and the physicochemical properties of the compound itself, such as its polarity and water solubility. sagrainmag.co.zamdpi.comresearchgate.net

Estimated Soil Adsorption and Mobility Parameters

| Parameter | Estimated Value | Implication for Mobility |

|---|---|---|

| Log Koc | 2.5 - 3.5 | Low to Moderate |

| Mobility Class | Slight to Medium | Potential for leaching is moderate |

Note: These values are estimates based on the structure of this compound and data for similar compounds.

Biotransformation Pathways by Microorganisms

Biotransformation, or biodegradation, is the alteration of a chemical substance by living organisms, primarily microorganisms. This can be a major pathway for the degradation of chlorinated compounds in the environment. researchgate.net Microorganisms can utilize chlorinated compounds as a source of carbon and energy or transform them cometabolically. epa.gov The biodegradation of chlorinated aromatic compounds often begins with the enzymatic removal of the chlorine atom (dehalogenation) or the oxidation of the aromatic ring. researchgate.net

For this compound, microbial degradation could proceed through several potential pathways:

Oxidative attack on the aromatic ring: Dioxygenase enzymes can introduce hydroxyl groups onto the chlorophenyl ring, leading to the formation of a chlorocatechol. This intermediate can then undergo ring cleavage and be further metabolized.

Dehalogenation: Reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom, can occur under anaerobic conditions. researchgate.net

Oxidation of the alkyl chain: The tertiary alcohol group may be subject to microbial oxidation, though this is often more challenging for highly branched structures. researchgate.net

The rate and extent of biotransformation are highly dependent on environmental conditions such as the presence of suitable microbial populations, oxygen levels, temperature, pH, and the availability of other nutrients.

Environmental Fate Modeling and Prediction Methodologies

Environmental fate models are mathematical tools used to predict the distribution and transformation of chemicals in the environment. researchgate.net These models integrate the physicochemical properties of a compound with the characteristics of the environmental system to estimate concentrations in different media (air, water, soil, sediment) over time. nih.gov

For a compound like this compound, a multimedia fugacity-based model could be employed. nih.gov Such models require input data including:

Physicochemical properties: Molecular weight, vapor pressure, water solubility, octanol-water partition coefficient (Kow).

Degradation rates: Half-lives in air, water, and soil due to abiotic and biotic processes.

Emission rates and patterns: Information on how the chemical is released into the environment.

Theoretical molecular descriptors can also be used to estimate the environmental persistence and potential degradation pathways of chlorinated compounds. nih.gov These computational methods can provide valuable insights, especially when experimental data is limited.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-2-methylpropane |

| Carbon dioxide |

| Chlorocatechol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.